molecular formula C25H36N4O4 B610730 SBP-0636457 CAS No. 1422180-49-1

SBP-0636457

Cat. No.: B610730
CAS No.: 1422180-49-1
M. Wt: 456.59
InChI Key: PBGOFGSVVXGJCA-KDJJVYBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBP-0636457 is a SMAC mimetic. SMAC mimetics are a new class of targeted drugs being developed for the treatment of solid tumours and hematologic cancers. SMAC mimetics specifically induce apoptotic cancer cell death and block pro-survival signalling in cancer cells. SBI-0636457 has demonstrated potent cell-killing effects in several subtypes of breast, ovarian, and prostate cancer cell lines but only when the DR ligand TRAIL or another such apoptosis inducer is co-administered. Furthermore, SBI-0636457 administered as a single agent exhibited no toxicity to normal human fibroblasts.

Properties

CAS No.

1422180-49-1

Molecular Formula

C25H36N4O4

Molecular Weight

456.59

IUPAC Name

(4S,7S,9aS)-8,8-Dimethyl-4-((S)-2-(methylamino)propanamido)-5-oxo-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)octahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

InChI

InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1

InChI Key

PBGOFGSVVXGJCA-KDJJVYBXSA-N

SMILES

O=C([C@@H]1C(C)(C)C[C@](N21)([H])OCC[C@H](NC([C@@H](NC)C)=O)C2=O)N[C@@H]3CCCC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SBP-0636457;  SBP0636457;  SBP 0636457

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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